molecular formula C18H23N3O2 B4503279 1-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}piperidine

1-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}piperidine

Cat. No.: B4503279
M. Wt: 313.4 g/mol
InChI Key: FOPVFTJSWAMVNB-UHFFFAOYSA-N
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Description

1-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}piperidine is a useful research compound. Its molecular formula is C18H23N3O2 and its molecular weight is 313.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.17902698 g/mol and the complexity rating of the compound is 377. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

  • Propanamide derivatives with 4-piperidinyl-1,3,4-oxadiazole show promising anticancer properties. Compounds including elements related to 1-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}piperidine have been synthesized and tested for anticancer activity, exhibiting strong potential compared to reference drugs like doxorubicin (Rehman et al., 2018).

Antibacterial and Anthelmintic Activities

  • Synthesized compounds have shown potential in antibacterial and anthelmintic applications. Certain derivatives of 1,2,4-oxadiazole, which is a part of the compound , demonstrated moderate to strong activity against various bacteria and worms (Sanjeevarayappa et al., 2015).

Structural and Spectral Analysis for Drug Development

  • In-depth structural and spectral analysis aids in understanding the compound's properties for drug development. Research on similar compounds involving 1,2,4-oxadiazole and piperidine rings has provided valuable insights into their structural characteristics, which are crucial for developing effective drugs (Kumara et al., 2017).

Synthesis and Evaluation of Neuroleptic Agents

  • Compounds with 4-piperidinyl and 1,2,4-oxadiazole structures have been evaluated for neuroleptic (antipsychotic) activities. These compounds, similar in structure to the queried compound, were tested for their neuroleptic potential, demonstrating comparable activities to established drugs (Sato et al., 1978).

Exploration of Antimicrobial Effects

  • Derivatives containing piperidine or pyrrolidine rings linked to 1,2,4-oxadiazole exhibited strong antimicrobial activity. This highlights the potential of compounds similar to the one in combating various microbial infections (Krolenko et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the biological system in which it is used. For example, many piperidine derivatives are known to interact with various receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The future research directions for this compound could involve further studies on its synthesis, properties, and potential applications. It could also be interesting to explore its interactions with various biological systems .

Properties

IUPAC Name

4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-piperidin-1-ylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-14-8-10-15(11-9-14)18-19-16(23-20-18)6-5-7-17(22)21-12-3-2-4-13-21/h8-11H,2-7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOPVFTJSWAMVNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.